molecular formula C22H30N2O3S B12201878 1-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}-4-phenylpiperazine

1-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}-4-phenylpiperazine

Cat. No.: B12201878
M. Wt: 402.6 g/mol
InChI Key: LVMATDWSYSVYNZ-UHFFFAOYSA-N
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Description

1-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}-4-phenylpiperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a sulfonyl group attached to a propoxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}-4-phenylpiperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-propoxybenzenesulfonyl chloride and 4-phenylpiperazine.

    Reaction Conditions: The reaction between 4-propoxybenzenesulfonyl chloride and 4-phenylpiperazine is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert sulfonyl groups to sulfides.

    Hydrolysis: The sulfonyl group can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}-4-phenylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}-4-phenylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways: It can influence signaling pathways such as the hedgehog pathway, which is involved in cell growth and differentiation. The compound’s effects on these pathways can result in changes in cellular behavior and function.

Comparison with Similar Compounds

1-{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}-4-phenylpiperazine can be compared with other similar compounds, such as:

    1-Methyl-3-phenylpiperazine: This compound has a similar piperazine core but lacks the sulfonyl and propoxyphenyl groups, resulting in different chemical and biological properties.

    4-Methyl-1-{[3-(methylethyl)-4-propoxyphenyl]sulfonyl}piperazine: This compound has a similar structure but with a methyl group on the piperazine ring, which may alter its reactivity and biological activity.

    1-(3-Methyl-4-propoxybenzenesulfonyl)-4-phenylpiperazine:

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

1-phenyl-4-(3-propan-2-yl-4-propoxyphenyl)sulfonylpiperazine

InChI

InChI=1S/C22H30N2O3S/c1-4-16-27-22-11-10-20(17-21(22)18(2)3)28(25,26)24-14-12-23(13-15-24)19-8-6-5-7-9-19/h5-11,17-18H,4,12-16H2,1-3H3

InChI Key

LVMATDWSYSVYNZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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